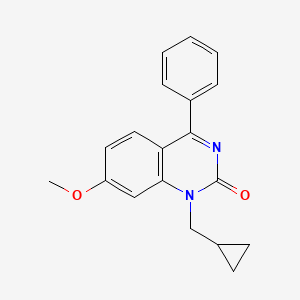![molecular formula C19H18ClNOS B14608039 2-[(2-Chloro-9H-thioxanthen-9-ylidene)methyl]-4-methylmorpholine CAS No. 60629-73-4](/img/structure/B14608039.png)
2-[(2-Chloro-9H-thioxanthen-9-ylidene)methyl]-4-methylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Chloro-9H-thioxanthen-9-ylidene)methyl]-4-methylmorpholine is a complex organic compound that belongs to the thioxanthene class This compound is known for its unique chemical structure, which includes a thioxanthene core substituted with a chloro group and a morpholine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloro-9H-thioxanthen-9-ylidene)methyl]-4-methylmorpholine typically involves multiple steps. One common method starts with the preparation of 2-chloro-9H-thioxanthen-9-one, which is then reacted with appropriate reagents to introduce the morpholine ring. The reaction conditions often involve the use of solvents like toluene and t-BuOH, and the reactions are carried out under an inert atmosphere, such as argon, at elevated temperatures (e.g., 120°C) for extended periods (e.g., 16 hours) .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up. These methods would involve stringent control of reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-Chloro-9H-thioxanthen-9-ylidene)methyl]-4-methylmorpholine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thioxanthene derivatives with reduced functional groups.
Applications De Recherche Scientifique
2-[(2-Chloro-9H-thioxanthen-9-ylidene)methyl]-4-methylmorpholine has several scientific research applications:
Biology: Investigated for its potential as an antipsychotic agent, similar to other thioxanthene derivatives.
Medicine: Explored for its therapeutic potential in treating nervous, mental, and emotional conditions.
Industry: Utilized in the development of advanced materials with specific optical properties.
Mécanisme D'action
The mechanism of action of 2-[(2-Chloro-9H-thioxanthen-9-ylidene)methyl]-4-methylmorpholine involves its interaction with various molecular targets. It exerts its effects by blocking receptors such as 5-HT2, D1, D2, D3, histamine H1, muscarinic, and alpha1 adrenergic receptors. This blockade affects neurotransmitter pathways, leading to its therapeutic effects in treating psychotic disorders .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorprothixene: Another thioxanthene derivative with similar antipsychotic properties.
Zuclopenthixol: A related compound used in the treatment of schizophrenia.
Uniqueness
2-[(2-Chloro-9H-thioxanthen-9-ylidene)methyl]-4-methylmorpholine is unique due to its specific substitution pattern and the presence of the morpholine ring, which may confer distinct pharmacological properties compared to other thioxanthene derivatives.
Propriétés
Numéro CAS |
60629-73-4 |
|---|---|
Formule moléculaire |
C19H18ClNOS |
Poids moléculaire |
343.9 g/mol |
Nom IUPAC |
2-[(2-chlorothioxanthen-9-ylidene)methyl]-4-methylmorpholine |
InChI |
InChI=1S/C19H18ClNOS/c1-21-8-9-22-14(12-21)11-16-15-4-2-3-5-18(15)23-19-7-6-13(20)10-17(16)19/h2-7,10-11,14H,8-9,12H2,1H3 |
Clé InChI |
PJUOIOOYYYXFLA-UHFFFAOYSA-N |
SMILES canonique |
CN1CCOC(C1)C=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Decahydrobenzo[b]cyclopenta[d]pyran-4(1H)-one](/img/structure/B14607962.png)
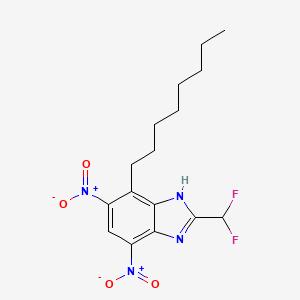
![Benzene, 4-[1-(ethylthio)-2-nitroethyl]-1,2-dimethoxy-](/img/structure/B14607968.png)
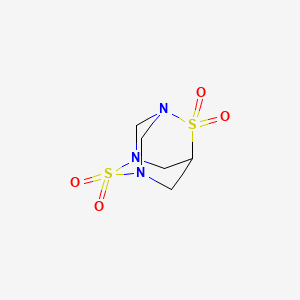
![2-[(E)-propylsulfanyliminomethyl]phenol](/img/structure/B14607979.png)
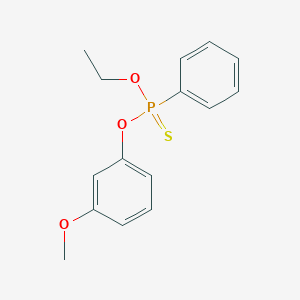

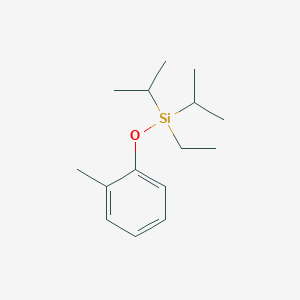

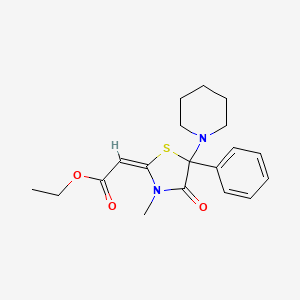
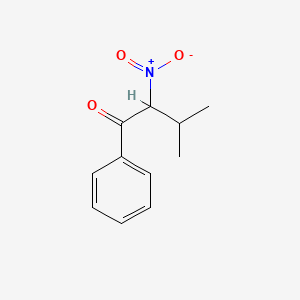
![1,3,5-Trimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B14608021.png)
![Pyridine, 2-[[(2,4-dichlorophenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14608026.png)
